1,7-Diazaspiro[3.5]nonan-2-one hydrochloride 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1235441-38-9
VCID: VC2817987
InChI: InChI=1S/C7H12N2O.ClH/c10-6-5-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
SMILES: C1CNCCC12CC(=O)N2.Cl
Molecular Formula: C7H13ClN2O
Molecular Weight: 176.64 g/mol

1,7-Diazaspiro[3.5]nonan-2-one hydrochloride

CAS No.: 1235441-38-9

Cat. No.: VC2817987

Molecular Formula: C7H13ClN2O

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[3.5]nonan-2-one hydrochloride - 1235441-38-9

Specification

CAS No. 1235441-38-9
Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
IUPAC Name 1,7-diazaspiro[3.5]nonan-2-one;hydrochloride
Standard InChI InChI=1S/C7H12N2O.ClH/c10-6-5-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
Standard InChI Key RSGOYALRWGEWIP-UHFFFAOYSA-N
SMILES C1CNCCC12CC(=O)N2.Cl
Canonical SMILES C1CNCCC12CC(=O)N2.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

1,7-Diazaspiro[3.5]nonan-2-one hydrochloride features a spirocyclic arrangement where two rings share a central atom. The molecular structure incorporates two nitrogen atoms within the framework, with one nitrogen participating in an amide functional group. The addition of the hydrochloride moiety affects its solubility and reactivity profiles.

Physical and Chemical Properties

The compound possesses distinct physicochemical properties that influence its behavior in biological systems and chemical reactions. The following table summarizes key properties based on available data:

PropertyValueNotes
Molecular FormulaC7H13ClN2OIncludes hydrochloride salt
Molecular Weight176.64 g/molCombined weight with HCl
Physical StateSolidAt standard temperature and pressure
IUPAC Name1,7-diazaspiro[3.5]nonan-2-one;hydrochlorideSystematic nomenclature
InChI KeyRSGOYALRWGEWIP-UHFFFAOYSA-NStandard chemical identifier
Canonical SMILESC1CNCCC12CC(=O)N2.ClLinear notation of chemical structure

Structural Identifiers

The compound can be identified using various chemical nomenclature systems. These standardized identifiers facilitate accurate communication and database searches in scientific literature. The InChI (International Chemical Identifier) for the compound is InChI=1S/C7H12N2O.ClH/c10-6-5-7(9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride typically involves cyclization reactions of appropriate precursors. One common synthetic approach involves the reaction of suitable diamines with cyclic ketones under controlled conditions. The cyclization process typically requires acid catalysis, with hydrochloric acid serving both as catalyst and source of the counterion in the final product.

Reaction Conditions

The preparation of the compound requires specific reaction conditions to ensure optimal yield and purity. These conditions include:

  • Controlled temperature and pressure parameters

  • Appropriate solvent systems to facilitate reaction

  • Careful pH monitoring during the reaction process

  • Specific catalyst concentrations to enhance reaction efficiency

Industrial Production Methods

For large-scale production, industrial methods may employ batch or continuous flow processes to synthesize the compound efficiently. These approaches often utilize advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product quality and consistency.

Chemical Reactivity

Reaction Types

1,7-Diazaspiro[3.5]nonan-2-one hydrochloride can participate in various chemical transformations. Key reaction types include:

Oxidation Reactions

The compound can undergo oxidation using agents such as hydrogen peroxide or potassium permanganate, potentially modifying functional groups within the molecule.

Reduction Processes

Reducing agents such as lithium aluminum hydride or sodium borohydride can transform the compound through reduction of carbonyl or other functional groups.

Substitution Reactions

Nucleophilic substitution reactions may occur, particularly involving the replacement of the chlorine counterion with other nucleophiles.

Reagents and Conditions

Different reaction types require specific reagents and conditions:

Reaction TypeCommon ReagentsTypical Conditions
OxidationH2O2, KMnO4Controlled temperature, aqueous or organic media
ReductionLiAlH4, NaBH4Anhydrous conditions, inert atmosphere
SubstitutionAmines, thiols, alkoxidesVaries based on nucleophile strength

Reaction Products

The products formed from chemical transformations of 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride depend on specific reaction conditions and reagents employed. Oxidation may yield ketones or carboxylic acids, while reduction could produce corresponding amines or alcohols. Substitution reactions can generate a variety of derivatives with modified functional groups.

Biological Activity and Mechanism of Action

Primary Molecular Target

The principal biological target of 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride is the KRAS G12C protein, a mutant form of KRAS that is implicated in various cancers, particularly non-small cell lung cancer. This specific mutation occurs when glycine at position 12 is replaced by cysteine, creating a unique binding pocket that can be exploited by targeted inhibitors.

Mechanism of Inhibition

The compound functions as a covalent inhibitor, forming a chemical bond with the KRAS G12C protein. Specifically, it targets the switch-II pocket of the protein, a region critical for GTP/GDP cycling and downstream signaling. This covalent binding prevents the protein from adopting its active conformation, thereby inhibiting its function in cellular signaling pathways.

Affected Signaling Pathways

By inhibiting KRAS G12C, the compound disrupts the RAS signaling pathway, which plays a crucial role in cellular proliferation, differentiation, and survival. This pathway involves multiple downstream effectors, including:

  • RAF-MEK-ERK pathway (proliferation)

  • PI3K-AKT-mTOR pathway (survival)

  • RAL-GEF pathway (cytoskeletal organization)

Disruption of these pathways can lead to decreased cancer cell proliferation and increased apoptosis.

Pharmacological Properties

Pharmacokinetic Profile

1,7-Diazaspiro[3.5]nonan-2-one hydrochloride demonstrates favorable pharmacokinetic properties that contribute to its potential as a therapeutic agent. These include:

Metabolic Stability

The compound exhibits high metabolic stability in both human and mouse liver microsomes, suggesting resistance to rapid enzymatic degradation in vivo.

Bioavailability

While specific bioavailability data is limited, the hydrochloride salt form likely enhances aqueous solubility, potentially improving oral absorption compared to the free base.

Efficacy in Preclinical Models

Preclinical studies have evaluated the compound's antitumor efficacy in various model systems:

In Vitro Studies

Cell-based assays have demonstrated the compound's ability to inhibit proliferation of cancer cell lines harboring the KRAS G12C mutation, with dose-dependent effects on cell viability and signaling pathway activity.

In Vivo Studies

An NCI-H1373 xenograft mouse model showed that the compound produced dose-dependent reduction in tumor size, providing evidence for its potential therapeutic application in solid tumors with KRAS G12C mutations.

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride, including its free base form and related spirocyclic compounds. The following table compares key features of these analogs:

CompoundMolecular FormulaKey Structural DifferencesComparative Activity
1,7-Diazaspiro[3.5]nonan-2-one (free base)C7H12N2OLacks HCl counterionSimilar target profile, potentially different solubility
2,7-Diazaspiro[3.5]nonan-1-one hydrochlorideC7H13ClN2ODifferent carbonyl positionVaried activity profile on same target
1,7-Diazaspiro[3.5]nonaneC7H14N2Lacks carbonyl groupReduced activity due to absence of key binding moiety

Structure-Activity Relationships

Analysis of the structure-activity relationships (SAR) reveals that specific structural features are critical for the compound's biological activity:

  • The spirocyclic framework provides conformational rigidity

  • The amide functionality contributes to hydrogen bonding interactions with target proteins

  • The hydrochloride moiety enhances solubility characteristics

  • Ring size and nitrogen positioning affect binding pocket complementarity

Research Applications

Medicinal Chemistry

The primary research application of 1,7-Diazaspiro[3.5]nonan-2-one hydrochloride lies in medicinal chemistry, particularly in drug discovery efforts targeting KRAS G12C-driven cancers. Its structural features and biological activity profile make it a valuable scaffold for developing novel therapeutics.

Chemical Biology

The compound serves as a useful tool in chemical biology research, helping scientists understand protein-ligand interactions and investigate cellular pathways dependent on KRAS signaling. Its covalent binding mechanism provides opportunities to study time-dependent inhibition kinetics and residence time effects.

Materials Science

Beyond biological applications, the compound's unique spirocyclic structure makes it potentially useful in materials science. The rigid framework can contribute to the development of specialty chemicals and advanced materials with specific electronic or mechanical properties.

Future Research Directions

Structural Optimization

  • Enhancing binding affinity through substituent modifications

  • Improving metabolic stability by addressing potential metabolic hotspots

  • Optimizing physicochemical properties to enhance bioavailability

  • Exploring bioisosteric replacements of key functional groups

Combination Therapy Approaches

Given the complexity of cancer signaling networks, investigating the compound in combination with other therapeutic agents represents an important research direction. Potential synergistic effects could emerge when combined with:

  • MEK inhibitors to provide vertical pathway inhibition

  • Immune checkpoint inhibitors to enhance immune responses

  • DNA-damaging agents to exploit synthetic lethality

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